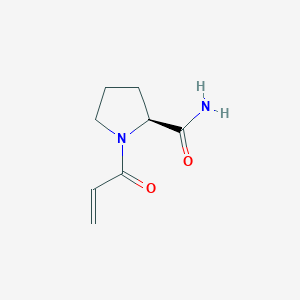

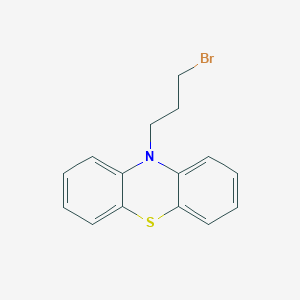

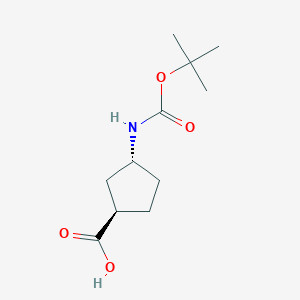

![molecular formula C10H14BrN B141409 N-[(4-溴苯基)甲基]丙-1-胺 CAS No. 150869-52-6](/img/structure/B141409.png)

N-[(4-溴苯基)甲基]丙-1-胺

描述

N-[(4-bromophenyl)methyl]propan-1-amine is a chemical compound that can be associated with various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, related compounds with bromophenyl groups and amine functionalities are discussed, indicating the relevance of such structures in pharmacological and chemical studies.

Synthesis Analysis

The synthesis of related bromophenyl amines can involve various strategies, including enzymatic methods and classical chemical reactions. For instance, a chemoenzymatic strategy was developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to N-[(4-bromophenyl)methyl]propan-1-amine . Additionally, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives, which include a bromophenyl moiety, was described, highlighting the potential for such compounds as trypanocide agents . These methods could potentially be adapted for the synthesis of N-[(4-bromophenyl)methyl]propan-1-amine.

Molecular Structure Analysis

The molecular structure of bromophenyl amines can be characterized using various spectroscopic techniques. For example, the 1H NMR spectra of N-methyl-4-tolyl-1-(4-bromonaphthyl)amine and N-phenyl-1-(4-bromonaphthyl)amine were studied both experimentally and theoretically to understand their conformational properties . Such studies are crucial for elucidating the structure of N-[(4-bromophenyl)methyl]propan-1-amine and predicting its behavior in different environments.

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions due to their functional groups. The indirect anodic oxidation of amines mediated by brominated aryl amines, for example, was investigated, showing that tris(4-bromophenyl)amine is an effective electron transfer mediator for the oxidation of amines . This suggests that N-[(4-bromophenyl)methyl]propan-1-amine could also be involved in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines can be influenced by their molecular structure. The introduction of N-phenyl substituents to aminostilbenes, for instance, leads to changes in the absorption and fluorescence spectra, indicating that the presence of a bromophenyl group in N-[(4-bromophenyl)methyl]propan-1-amine could similarly affect its photophysical properties . Additionally, the stability of methanimine derivatives, such as N-Methylidene[bis(trimethylsilyl)methyl]amine, in cycloaddition reactions , suggests that the stability and reactivity of N-[(4-bromophenyl)methyl]propan-1-amine could also be noteworthy.

科学研究应用

合成和化学应用

N-[(4-溴苯基)甲基]丙-1-胺和类似化合物是合成各种化学品的必要组成部分。一个例子是使用富集的金属基催化剂合成 N-甲基化和 N-烷基化胺,这在生命科学分子中很重要 (Senthamarai 等人,2018 年)。另一项研究涉及 4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺的合成及其表征,这显示了其稳定性和非线性光学特性的潜力 (Tamer 等人,2016 年)。

药物化学和药物开发

在药物化学中,N-[(4-溴苯基)甲基]丙-1-胺的衍生物被探索用于各种潜在的治疗应用。例如,对 2-甲基-N-((2′-(吡咯烷-1-基磺酰基)联苯-4-基)甲基)丙-1-胺等分子的研究表明,它们作为 κ-阿片受体拮抗剂的功效,这可能对治疗抑郁症和成瘾症有影响 (Grimwood 等人,2011 年)。

分子结构和分析

了解此类化合物的分子结构和性质至关重要。涉及 X 射线衍射和计算方法的研究已用于分析类似胺的结构,有助于了解它们的物理和化学性质 (Nycz 等人,2011 年)。

酶促合成和催化

已经开发出酶促策略来合成对映体富集的胺,这对于药物应用非常重要。一个例子是使用转氨酶和脂肪酶进行左氧氟沙星前体的化学酶促合成策略 (Mourelle-Insua 等人,2016 年)。

安全和危害

属性

IUPAC Name |

N-[(4-bromophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWHQBWJJQFTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromobenzyl)propan-1-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

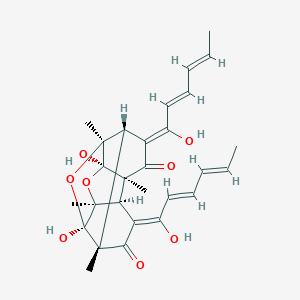

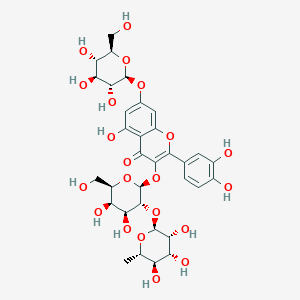

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

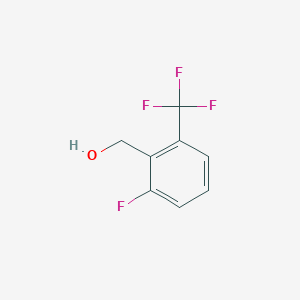

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)